molecular formula C15H20BrNO3 B2861229 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2176069-07-9

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No. B2861229
CAS RN: 2176069-07-9
M. Wt: 342.233
InChI Key: DKLWJPCASDTSRP-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group. They have a wide range of applications in the field of medicine and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, a bromine atom at the 3-position of the benzene ring, and a cyclopentylmethyl group attached to the nitrogen of the amide group .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and substitution reactions . The bromine atom in the compound could potentially be replaced by other groups in a substitution reaction.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring would likely make the compound relatively stable and aromatic . The bromine atom might make the compound more dense and higher boiling compared to a similar compound without the bromine .

Scientific Research Applications

Antiviral Applications

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide: and its derivatives have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents, particularly in the wake of emerging viral diseases.

Antimicrobial Activity

Research into the antimicrobial efficacy of benzamide derivatives has shown that they possess significant activity against a range of bacteria and fungi. This compound could be a starting point for the development of new antibiotics, especially in an era of increasing antibiotic resistance .

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. The compound could be modified to enhance its efficacy against tuberculosis, a disease that continues to be a global health challenge .

Agricultural Applications

Lastly, the structural framework of benzamides has been utilized in the development of agricultural chemicals. These compounds can serve as growth regulators or pesticides, contributing to increased agricultural productivity and protection of crops.

Each of these applications represents a field where 3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide could have significant impact. Ongoing research and development are key to unlocking the full potential of this compound in these diverse areas. The information provided is based on the structural and functional similarities of the compound to other benzamide and indole derivatives, as well as the current scientific literature available .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many benzamides exhibit biological activity and are used in medicine. For example, some benzamides are used as antipsychotic drugs .

Safety and Hazards

The safety and hazards of a specific compound would depend on its specific physical and chemical properties. In general, benzamides are considered to have low toxicity, but the presence of the bromine atom could potentially make the compound more hazardous .

Future Directions

Future research on this compound could involve studying its potential biological activity, given the known activities of other benzamides. It could also involve studying its reactivity and the potential to use it as a building block in the synthesis of other compounds .

properties

IUPAC Name

3-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-5-3-4-12(10-13)14(19)17-11-15(20-9-8-18)6-1-2-7-15/h3-5,10,18H,1-2,6-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLWJPCASDTSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

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